molecular formula C16H16N4O2S2 B2802930 N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)ethanesulfonamide CAS No. 1797558-20-3

N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)ethanesulfonamide

Cat. No. B2802930
CAS RN: 1797558-20-3
M. Wt: 360.45
InChI Key: ZNXNEONPSBMIGS-UHFFFAOYSA-N
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Description

N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)ethanesulfonamide, commonly known as PTE, is a chemical compound with potential applications in scientific research. It belongs to the class of sulfonamide compounds and has been synthesized using various methods.

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) . These compounds target a wide range of biological receptors and enzymes, indicating a broad spectrum of potential targets for the compound .

Mode of Action

Thiazole derivatives are known to interact with their targets through various mechanisms, often leading to changes in cellular function . The specific interactions and resulting changes would depend on the exact nature of the target and the biochemical context within which the compound is acting.

Biochemical Pathways

Thiazole derivatives are known to affect a wide range of biochemical pathways, often leading to significant downstream effects . These effects can include changes in cellular metabolism, signaling, and gene expression, among others.

Pharmacokinetics

Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially impact the bioavailability of the compound.

Result of Action

Thiazole derivatives are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific effects of this compound would depend on its exact mode of action and the biochemical context within which it is acting.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules can affect the compound’s stability, efficacy, and mode of action . .

properties

IUPAC Name

N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S2/c1-2-24(21,22)20-13-7-5-12(6-8-13)15-11-23-16(19-15)18-14-4-3-9-17-10-14/h3-11,20H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNXNEONPSBMIGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)ethanesulfonamide

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